Ambroxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

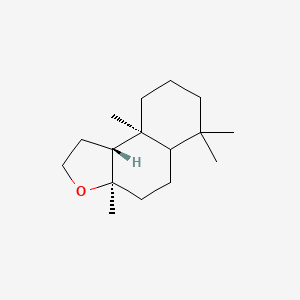

Ambroxide, widely known by the brand name Ambroxan, is a naturally occurring terpenoid and one of the key constituents responsible for the odor of ambergris . It is an autoxidation product of ambrein and is used in perfumery for creating ambergris notes and as a fixative . Small amounts are also used as a flavoring in food .

準備方法

Ambroxide is synthesized from sclareol, a component of the essential oil of clary sage . The synthetic route involves the oxidative degradation of sclareol to a lactone, which is then hydrogenated to the corresponding diol . The resulting compound is dehydrated to form this compound . Industrial production methods have also been developed, including a one-pot synthesis starting from sclareol through oxidation with hydrogen peroxide in the presence of a quaternary ammonium phosphomolybdate catalyst . This method provides a more environmentally friendly and practical approach to producing this compound .

化学反応の分析

Ambroxide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions include this compound itself and its derivatives, such as ambrafuran . The conversion of sclareol to this compound involves several chemical steps, including oxidation, hydrogenation, and dehydration .

科学的研究の応用

Ambroxide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying terpenoid biosynthesis and metabolic engineering . In biology, this compound is used to study the ecological interactions of plants with their environment, as it is a specialized terpenoid confined to individual plant species . In medicine, this compound is used as a secretolytic agent for clearing mucus from the lungs . In the fragrance industry, this compound is highly valued for its delicate odor and fixative properties .

作用機序

The mechanism of action of ambroxide involves its interaction with various molecular targets and pathways. As a mucolytic agent, this compound inhibits the nitric oxide-dependent activation of soluble guanylate cyclase, which reduces the adhesion of mucus to the bronchial wall and improves its transport . This action helps in clearing mucus from the respiratory tract and provides protection against infection and irritating agents .

類似化合物との比較

Ambroxide is often compared with other similar compounds, such as cis-abienol and diterpene resin acids . These compounds share a common origin from five-carbon building blocks and are involved in the biosynthesis of terpenoids . this compound is unique in its delicate odor and fixative properties, making it highly valued in the fragrance industry . Other similar compounds include ambrafuran, which is derived from the oxidative decomposition of ambergris .

特性

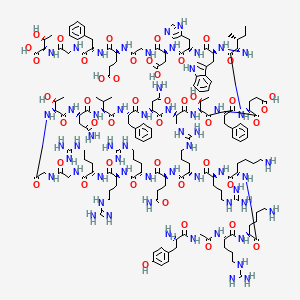

分子式 |

C16H28O |

|---|---|

分子量 |

236.39 g/mol |

IUPAC名 |

(3aR,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran |

InChI |

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12?,13-,15+,16-/m1/s1 |

InChIキー |

YPZUZOLGGMJZJO-BHUMPYGKSA-N |

異性体SMILES |

C[C@]12CCCC(C1CC[C@@]3([C@@H]2CCO3)C)(C)C |

正規SMILES |

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,1'S,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10789936.png)

![(1S,8S,13R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789940.png)

![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10789948.png)

![[(1S,3'S,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10789962.png)

![7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide](/img/structure/B10789979.png)

![[(5S)-3,4,5-trihydroxy-6-[[(4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(3R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10789982.png)

![[(1R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10789985.png)

![(1S,2R,3R,4S,5R,6S,8S,9R,13S,16S,17R)-11-Ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789991.png)

![sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8R,9S,12R,13R,17S,20S,21R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B10789999.png)

![disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydride](/img/structure/B10790003.png)